molecular formula C7H4ClF3N4 B1488038 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1206640-61-0

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B1488038
CAS No.: 1206640-61-0
M. Wt: 236.58 g/mol
InChI Key: LLAPLJGOFXCNFY-UHFFFAOYSA-N
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Description

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is an organic compound with the chemical formula C₇H₄ClF₃N₄. This compound is known for its unique structure, which includes a triazole ring fused to a pyridine ring, with a chlorine atom and a trifluoromethyl group attached. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with a chlorinated pyridine compound in the presence of a trifluoromethylating agent. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the formation of the triazole ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target organism. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis .

Properties

IUPAC Name

8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N4/c8-4-1-3(7(9,10)11)2-15-5(4)13-6(12)14-15/h1-2H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAPLJGOFXCNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=NN2C=C1C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736846
Record name 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206640-61-0
Record name 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

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